2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine
Description
Properties
IUPAC Name |
2-(4-cyclopropylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-5-3-9-11-6-4-8(12-9)7-1-2-7/h4,6-7H,1-3,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHKOSKKKEJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Ethylamine Chain: The ethylamine chain can be attached through an alkylation reaction, where the pyrimidine derivative is reacted with an ethylamine precursor under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Solubility and Lipophilicity
Analysis :
Reactivity and Stability
- Cyclopropyl Ring Opening : The strained cyclopropyl group may undergo ring-opening reactions under acidic or oxidative conditions, a reactivity absent in the trifluoromethyl analogue.
- Electrophilic Substitution : The electron-rich pyrimidine ring in the target compound is more susceptible to electrophilic attack at the 5-position compared to the electron-deficient trifluoromethyl analogue.
- Stability of Carboxylic Acid Derivative : The chloro and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid make it prone to decarboxylation or nucleophilic substitution, unlike the ethylamine derivatives.
Biological Activity
2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its implications in drug development.
Chemical Structure
The compound features a cyclopropyl group attached to a pyrimidine ring, which is known for its diverse biological activities. The ethylamine side chain enhances its solubility and potential interaction with biological targets.
Biological Activity Overview
Research indicates that 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antitumor Potential : Investigations into its anticancer effects have shown promise in inhibiting the growth of specific cancer cell lines.
- CNS Activity : The ethylamine moiety suggests potential central nervous system (CNS) activity, warranting further exploration.
Antimicrobial Activity
Recent studies have highlighted the antibacterial effects of pyrimidine derivatives. While specific data on 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine is limited, related compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Pyrimidine Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
Antitumor Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and colon cancer.
Table 2: Antitumor Activity of Pyrimidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 1.5 |
| Compound E | HCT-15 (Colon) | 2.3 |
| Compound F | A549 (Lung) | 3.0 |
The mechanism by which 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The ethylamine moiety may interact with neurotransmitter receptors, indicating possible CNS effects.
Case Studies
- Antimicrobial Screening : In a study screening various pyrimidine derivatives for antimicrobial activity, compounds similar to 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine were found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in treating resistant infections .
- Anticancer Research : Another study focused on a series of pyrimidine analogs showed that modifications in the cyclopropyl group significantly impacted cytotoxicity against cancer cell lines, providing insights into structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
